![molecular formula C24H19ClN4O4S B2771080 3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1226448-37-8](/img/no-structure.png)

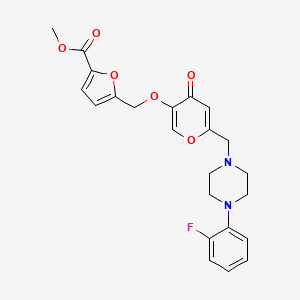

3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a pyrimidine ring, and an oxadiazole ring . It’s part of a class of compounds known as thiophene derivatives, which have been shown to have a variety of biological effects .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, the Paal–Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis . These methods involve the condensation of different substrates .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several ring structures and functional groups. It includes a thiophene ring, which is a five-membered ring with one sulfur atom , a pyrimidine ring, which is a six-membered ring with two nitrogen atoms , and an oxadiazole ring .

Applications De Recherche Scientifique

Synthesis and Biological Activities

Antibacterial Agents

Research into substituted thienopyrimidines, similar in structure to the compound , has demonstrated potential antibacterial properties. These compounds are synthesized through several steps, starting with the preparation of ethyl 2-aminothiophene-3-carboxylate, followed by various reactions to introduce different substituents, aiming to explore their antibacterial efficacy (More et al., 2013).

Anticancer and Antileukemia Activities

The synthesis of thieno[2,3-d]pyrimidine derivatives, through reactions involving different reagents and conditions, has been investigated for their potential anticancer and antileukemia activities. These activities are attributed to the compounds' ability to act as inhibitors of adenosine kinase and platelet aggregation, showcasing the versatility of thieno[2,3-d]pyrimidine scaffolds in medicinal chemistry (El-Gazzar et al., 2006).

Analgesic Agents

A study on trisubstituted pyrazoles containing thieno[2,3-d]pyrimidine heterocycles explored their synthesis for potential use as analgesic agents. The research involved the reaction of specific malononitrile derivatives with sulfur and various reagents, leading to compounds showing significant analgesic effects, highlighting the compound's relevance in developing new pain management solutions (Khalifa et al., 2019).

Synthesis of Functionalized Pyrimidines

The compound's structure lends itself to the synthesis of functionalized pyrimidines, which are crucial in various chemical and pharmaceutical applications. By undergoing specific reactions, these derivatives can serve as intermediates for further chemical transformations, showcasing the compound's utility in organic synthesis and drug development processes (Sarıpınar et al., 2006).

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4-dione core followed by the attachment of the 2-ethoxyphenyl-1,2,4-oxadiazol-5-yl and 2-chlorophenylmethyl groups.", "Starting Materials": [ "2-Amino-4-chloro-6-methylpyrimidine", "Ethyl acetoacetate", "Thiophene-2-carboxylic acid", "2-Bromoethyl chloroformate", "2-Ethoxyphenyl hydrazine", "Sodium hydride", "2-Chlorobenzyl chloride", "Triethylamine", "N,N-Dimethylformamide", "Chloroform", "Methanol", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4-chloro-6-methylpyrimidine by reacting 2-chloro-4,6-dimethylpyrimidine with ammonia.", "Step 2: Synthesis of ethyl 2-(2-thienyl)-4,6-dimethylpyrimidine-5-carboxylate by reacting 2-amino-4-chloro-6-methylpyrimidine with ethyl acetoacetate and thiophene-2-carboxylic acid in the presence of sodium hydride.", "Step 3: Synthesis of ethyl 2-(2-thienyl)-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylate by reacting ethyl 2-(2-thienyl)-4,6-dimethylpyrimidine-5-carboxylate with 2-bromoethyl chloroformate in the presence of triethylamine.", "Step 4: Synthesis of 2-ethoxyphenyl-1,2,4-oxadiazol-5-ylmethylamine by reacting 2-ethoxyphenyl hydrazine with ethyl 2-(2-thienyl)-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylate in the presence of acetic acid and sodium bicarbonate.", "Step 5: Synthesis of 3-[(2-chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione by reacting 2-chlorobenzyl chloride with 2-ethoxyphenyl-1,2,4-oxadiazol-5-ylmethylamine in the presence of N,N-dimethylformamide and sodium bicarbonate followed by reaction with ethyl 2-(2-thienyl)-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylate in the presence of sodium hydride and methanol." ] } | |

Numéro CAS |

1226448-37-8 |

Formule moléculaire |

C24H19ClN4O4S |

Poids moléculaire |

494.95 |

Nom IUPAC |

3-[(2-chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H19ClN4O4S/c1-2-32-19-10-6-4-8-16(19)22-26-20(33-27-22)14-28-18-11-12-34-21(18)23(30)29(24(28)31)13-15-7-3-5-9-17(15)25/h3-12H,2,13-14H2,1H3 |

Clé InChI |

YDCQMILXNHHEOQ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5Cl)SC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-Dichloro-2-(4-methylpiperazino)benzo[cd]indole](/img/structure/B2771000.png)

![4-(dimethylamino)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2771001.png)

![N-(3-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2771002.png)

![6'-fluoro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2771008.png)

![N-{[2,4'-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2771010.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-nitrobenzamide](/img/structure/B2771011.png)

![N-(3,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2771015.png)